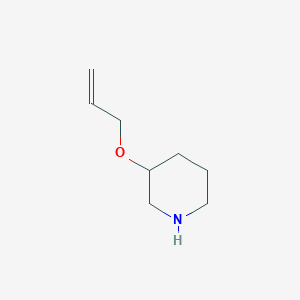

3-(Allyloxy)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-6-10-8-4-3-5-9-7-8/h2,8-9H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGYCNKVDQXIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"3-(Allyloxy)piperidine" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Allyloxy)piperidine

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical methods for its thorough characterization. The piperidine moiety is a cornerstone in medicinal chemistry, and its functionalization is of paramount importance for the development of novel therapeutic agents.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the experimental causality, protocol validation, and authoritative scientific grounding for the synthesis and analysis of this versatile chemical building block.

Introduction and Strategic Importance

The 3-substituted piperidine scaffold is a privileged structure found in numerous natural products and pharmaceutical compounds.[2] The introduction of an allyloxy group at the 3-position provides a valuable handle for further chemical transformations, such as olefin metathesis, dihydroxylation, or Heck coupling, thereby expanding the accessible chemical space for drug discovery programs. The target molecule, this compound, serves as a key intermediate for more complex molecular architectures. This guide details a common and efficient synthetic strategy starting from commercially available 3-hydroxypiperidine.[3][4]

Synthesis of this compound

The synthesis of this compound is most effectively achieved via a Williamson ether synthesis, a classic and reliable method for forming ether linkages. The core transformation involves the O-alkylation of 3-hydroxypiperidine with an allyl halide.

Retrosynthetic and Mechanistic Considerations

The retrosynthetic disconnection of the target ether bond logically points to 3-hydroxypiperidine and an allyl electrophile.

Causality Behind Experimental Choices:

-

N-Protection Strategy: A critical consideration in the functionalization of piperidines is the reactivity of the secondary amine. The nitrogen atom is nucleophilic and can compete with the hydroxyl group in the alkylation reaction, leading to N-allylation as a significant side product. To ensure selective O-allylation, the piperidine nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its ease of installation and its stability to the basic conditions of the ether synthesis, followed by a straightforward deprotection under acidic conditions.

-

Choice of Base and Solvent: The Williamson ether synthesis requires a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion. Tetrahydrofuran (THF) is selected as the solvent due to its aprotic nature, which prevents protonation of the alkoxide, and its ability to solvate the reactants effectively.

Experimental Synthesis Workflow

The synthesis is performed in a two-stage process: N-protection followed by O-allylation and subsequent deprotection.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Stage 1: Synthesis of tert-butyl 3-hydroxypiperidine-1-carboxylate

-

Dissolve 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, approx. 0.5 M).

-

Add triethylamine (TEA, 1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate, which can often be used without further purification.

Stage 2: Synthesis of tert-butyl this compound-1-carboxylate

-

Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0 °C.

-

Add a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the mixture back to 0 °C and add allyl bromide (1.3 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure O-allylated intermediate.

Stage 3: Deprotection to yield this compound

-

Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 eq) in DCM.

-

Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

-

Stir the reaction at room temperature for 1-3 hours until TLC indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound.[5]

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following analytical techniques are employed.

Caption: Analytical workflow for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. Predicted chemical shifts are based on data from similar piperidine structures.[6][7][8][9]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~5.95 | ddt | 1H | -O-CH₂-CH =CH₂ |

| ~5.25 | dq | 1H | -O-CH₂-CH=CH ₂ (trans) |

| ~5.15 | dq | 1H | -O-CH₂-CH=CH ₂ (cis) |

| ~4.00 | dt | 2H | -O-CH ₂-CH=CH₂ |

| ~3.60 | m | 1H | Piperidine CH -O |

| ~3.10 - 2.60 | m | 4H | Piperidine CH ₂-N |

| ~2.00 - 1.40 | m | 5H | Piperidine ring CH ₂ and NH |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~135.0 | -O-CH₂-C H=CH₂ |

| ~117.0 | -O-CH₂-CH=C H₂ |

| ~75.0 | Piperidine C -O |

| ~70.0 | -O-C H₂-CH=CH₂ |

| ~50.0 | Piperidine C-N (adjacent to CH-O) |

| ~46.0 | Piperidine C-N |

| ~30.0 | Piperidine ring CH₂ |

| ~25.0 | Piperidine ring CH₂ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Formula: C₉H₁₇NO), the expected molecular weight is 155.24 g/mol .[5]

Table 3: Expected Mass Spectrometry Data (ESI+)

| m/z | Assignment |

|---|---|

| 156.1 | [M+H]⁺ (Protonated molecule) |

| 114.1 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 86.1 | Fragment from piperidine ring cleavage |

The fragmentation pattern of piperidine alkaloids is well-documented and can aid in structural confirmation.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[12]

Table 4: Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3350 - 3250 | Medium, Broad | N-H stretch (secondary amine) |

| 3080 | Medium | =C-H stretch (alkene) |

| 2930 - 2850 | Strong | C-H stretch (alkane) |

| 1645 | Medium | C=C stretch (alkene) |

| 1100 | Strong | C-O-C stretch (ether) |

The presence of a strong C-O-C ether stretch and the characteristic alkene stretches, combined with the N-H stretch, provides strong evidence for the successful synthesis of the target molecule.[13][14]

Safety, Handling, and Storage

-

Reagents: Handle sodium hydride with extreme care; it is highly flammable and reacts violently with water. Allyl bromide is a lachrymator and toxic. All manipulations should be performed in a well-ventilated fume hood.

-

Product: this compound should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses.

-

Storage: Store the final compound in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This guide outlines a reliable and well-rationalized protocol for the synthesis of this compound via N-protection and Williamson ether synthesis. The described multi-technique approach to characterization, including NMR, MS, and IR spectroscopy, provides a self-validating system to ensure the structural integrity and purity of the final product. This versatile building block is now ready for application in advanced synthetic programs within the fields of chemical biology and drug discovery.

References

-

Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. (n.d.). The Royal Society of Chemistry. [Link]

-

3-[2-(Allyloxy)ethyl]piperidine hydrochloride. (n.d.). PubChem. [Link]

-

Khom, S., Sharma, V., & Kumar, N. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 61B, 519-526. [Link]

-

Ni, Y., Li, C.-X., & Xu, J.-H. (2015). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 175(5), 2667–2678. [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). (n.d.). Human Metabolome Database. [Link]

-

One of the synthetic pathways for the exploration of 3-substituted allylamines and allylic alcohols. (n.d.). ResearchGate. [Link]

-

3-Hydroxypiperidine. (n.d.). MilliporeSigma. [Link]

-

Moody, C. L., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(42), 8269–8277. [Link]

-

Examples of biologically active 3-substituted piperidines. (n.d.). ResearchGate. [Link]

-

Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(12), 3669–3683. [Link]

-

3-(2,2,3-Trimethyldodecan-3-yloxymethyl)piperidine. (n.d.). PubChem. [Link]

-

Kim, S., & Dong, V. M. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14389–14396. [Link]

-

Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6A), 1109-1114. [Link]

-

Piperidine Synthesis. (1992). Defense Technical Information Center. [Link]

-

Infrared spectroscopy. (n.d.). The Royal Society of Chemistry. [Link]

-

Piperidine. (n.d.). NIST WebBook. [Link]

-

Piperidines. (2016). MassBank. [Link]

-

Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. (n.d.). The Royal Society of Chemistry. [Link]

-

Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391–1395. [Link]

-

Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

-

Wang, Y., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Journal of Chromatographic Science, 62(1), 1-8. [Link]

-

Piperidine. (n.d.). NIST WebBook. [Link]

-

IR Chart. (n.d.). University of Colorado Boulder. [Link]

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-羟基哌啶 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. edu.rsc.org [edu.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Allyloxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Allyloxy)piperidine, a heterocyclic amine, presents a scaffold of interest in medicinal chemistry and drug development due to the versatile functionalities of the piperidine ring and the reactive allyl group. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, details established methodologies for its synthesis and purification, and outlines standard protocols for the experimental determination of its key properties. While comprehensive experimental data for this specific molecule is not widely published, this guide synthesizes available information and leverages established principles of organic chemistry to provide a robust framework for researchers.

Chemical Identity and Structure

This compound is a derivative of piperidine where an allyloxy group is attached to the third carbon of the piperidine ring.

-

IUPAC Name: 3-(prop-2-en-1-yloxy)piperidine

-

Synonyms: this compound, RAC-3-(ALLYLOXY)PIPERIDINE[1]

-

CAS Number: 946758-97-0[1]

-

Molecular Weight: 141.21 g/mol [2]

The structure combines a saturated six-membered heterocycle containing a secondary amine with an ether linkage to a terminal alkene. This unique combination of functional groups dictates its chemical reactivity and physical properties.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational predictions provide valuable initial estimates for the physicochemical properties of this compound. These values are useful for planning experiments and for preliminary computational studies.

| Property | Predicted Value | Source |

| Boiling Point | 200.1 ± 33.0 °C | [2] |

| Density | 0.92 g/cm³ | [2] |

It is crucial to note that these are predicted values and experimental verification is essential for accurate characterization.

Synthesis and Purification

While this compound may be commercially available from some suppliers, its synthesis in the laboratory is often necessary for research purposes. A common and logical synthetic route involves the allylation of a suitable precursor, 3-hydroxypiperidine. Due to the reactivity of the secondary amine of the piperidine ring, a protection-deprotection strategy is typically employed.

Synthetic Workflow

A plausible synthetic pathway is outlined below, involving the N-protection of 3-hydroxypiperidine, followed by allylation of the hydroxyl group, and subsequent deprotection of the nitrogen.

Sources

"3-(Allyloxy)piperidine" CAS number and nomenclature

An In-depth Technical Guide: 3-(Allyloxy)piperidine

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will delve into its precise chemical identity, provide a robust and detailed synthetic protocol with mechanistic rationale, and explore its strategic value within the context of modern medicinal chemistry and fragment-based drug discovery.

Chemical Identity and Nomenclature

This compound is a substituted piperidine derivative. The piperidine ring is a six-membered heterocycle that is a ubiquitous scaffold in pharmaceuticals, and its derivatives are found in over twenty classes of drugs[1]. The substitution at the 3-position with an allyloxy group provides a key functional handle for further chemical elaboration.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

Proper nomenclature is critical for unambiguous scientific communication. The compound is recognized by several systematic names and synonyms:

-

Common Name : this compound

-

IUPAC Name : 3-(prop-2-en-1-yloxy)piperidine[3]

-

Synonyms : 3-prop-2-enoxypiperidine, rac-3-(Allyloxy)piperidine[2][3]

The designation "rac-" indicates that the compound is commonly supplied as a racemic mixture, containing both the (R) and (S) enantiomers.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These values are essential for planning chemical reactions, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO | [2][3] |

| Molecular Weight | 141.21 g/mol | [2][3] |

| Predicted Boiling Point | 200.1 ± 33.0 °C | [3] |

| Predicted Density | 0.92 g/cm³ | [3] |

Synthesis and Mechanistic Rationale

While numerous methods exist for the synthesis of substituted piperidines, a highly reliable and scalable approach for preparing this compound is the Williamson ether synthesis. This classic transformation is favored for its efficiency and predictability.

Retrosynthetic Approach

The retrosynthetic analysis for this compound logically disconnects the ether linkage. This identifies 3-hydroxypiperidine as the key starting material and an allyl halide, such as allyl bromide, as the electrophilic partner. 3-Hydroxypiperidine is a readily available building block, often synthesized by the reduction of 3-piperidone[4].

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound. As a self-validating system, it includes stoichiometric calculations, procedural steps, and purification guidelines.

Reaction Scheme: (3-Hydroxypiperidine) + NaH → (Sodium 3-piperidinolate) (Sodium 3-piperidinolate) + Allyl Bromide → this compound + NaBr

Materials & Reagents:

| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Moles |

| 3-Hydroxypiperidine | 1.0 | 101.15 | 5.00 g | 49.4 mmol |

| Sodium Hydride (60% disp.) | 1.2 | 40.00 | 2.37 g | 59.3 mmol |

| Anhydrous THF | - | - | 100 mL | - |

| Allyl Bromide | 1.1 | 120.98 | 4.70 mL | 54.4 mmol |

Procedure:

-

Inert Atmosphere Setup : Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.

-

Reagent Addition : Under a positive pressure of nitrogen, charge the flask with sodium hydride (60% dispersion in mineral oil). Add 50 mL of anhydrous tetrahydrofuran (THF).

-

Deprotonation : Dissolve 3-hydroxypiperidine (5.00 g) in 50 mL of anhydrous THF and add it to the dropping funnel. Add the 3-hydroxypiperidine solution dropwise to the stirred suspension of NaH at 0 °C (ice bath).

-

Causality Check : The choice of a strong, non-nucleophilic base like NaH is critical. It irreversibly deprotonates the hydroxyl group to form the corresponding alkoxide. The evolution of hydrogen gas is a visual indicator of reaction progress. Allow the reaction to stir at room temperature for 1 hour after the addition is complete.

-

Alkylation : Cool the reaction mixture back to 0 °C. Add allyl bromide (4.70 mL) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Completion : Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours). Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Workup : Carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction : Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

-

Purification : Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a clear oil.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Williamson ether synthesis workflow for this compound.

Strategic Role in Drug Discovery

The piperidine scaffold is a cornerstone of medicinal chemistry, valued for its ability to introduce a three-dimensional, saturated heterocyclic core into drug candidates[1][5]. This departure from flat, aromatic structures—a concept known as "escaping from flatland"—is crucial for achieving high-affinity and selective interactions with complex biological targets[1].

A Privileged Scaffold with Functional Versatility

This compound is more than just a piperidine derivative; it is a strategic building block for several reasons:

-

Modulation of Physicochemical Properties : The piperidine nitrogen provides a basic center (pKa modulation), while the ether linkage and terminal alkene offer opportunities to tune lipophilicity (LogP/LogD)[6].

-

Enhanced 3D Shape Diversity : As a 3-substituted piperidine, it exists in a conformational equilibrium (axial vs. equatorial), which can be exploited to optimize binding to protein targets[7].

-

Fragment-Based Drug Discovery (FBDD) : With a molecular weight of 141.21 g/mol , it falls squarely into the "rule-of-three" space for chemical fragments, making it an ideal starting point for FBDD campaigns[8].

-

Synthetic Handle for Diversification : The terminal allyl group is a versatile functional handle. It can undergo a wide array of subsequent chemical transformations (e.g., Heck coupling, metathesis, epoxidation, hydroboration-oxidation), enabling the rapid generation of diverse chemical libraries.

Logical Framework in Medicinal Chemistry

The diagram below outlines the logical importance of substituted piperidine scaffolds like this compound in the drug discovery process.

Caption: The role of the piperidine scaffold in drug discovery.

Conclusion

This compound is a valuable and versatile chemical building block for researchers in organic synthesis and drug discovery. Its well-defined chemical identity, accessible synthesis, and strategic combination of a privileged piperidine scaffold with a synthetically tractable allyl ether functional group position it as a key intermediate for creating novel, three-dimensional molecules with therapeutic potential. This guide provides the foundational knowledge required for its effective utilization in research and development programs.

References

-

ChemWhat. This compound CAS#: 946758-97-0. [Link]

-

PubChem. 3-[2-(Allyloxy)ethyl]piperidine hydrochloride. [Link]

-

D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7339. [Link]

-

Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. [Link]

-

ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives. [Link]

-

ResearchGate. Examples of biologically active 3-substituted piperidines. [Link]

-

PubChemLite. 3-[(prop-2-yn-1-yloxy)methyl]piperidine. [Link]

-

PubChemLite. 3-(prop-2-yn-1-yl)piperidine. [Link]

-

PubChemLite. Piperidine, 1-(3-allyl-6-(2-(dimethylamino)ethoxy)-5-methoxybenzyl)-. [Link]

-

SpectraBase. 1-Allyl-3-(3-methoxy-phenyl)-trans-2,3-dimethyl-piperidine. [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1620. [Link]

-

Cheméo. Chemical Properties of Piperidine, 3,5-dimethyl- (CAS 35794-11-7). [Link]

-

Poulsen, S. A., et al. (2012). 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines. ACS Combinatorial Science, 14(3), 169-174. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | 946758-97-0 [amp.chemicalbook.com]

- 4. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 5. technologynetworks.com [technologynetworks.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Spectroscopic Characterization of 3-(Allyloxy)piperidine: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 3-(Allyloxy)piperidine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The insights and protocols herein are grounded in established scientific principles to ensure technical accuracy and practical applicability.

Introduction

This compound is a substituted piperidine derivative featuring an allyl ether linkage at the 3-position of the piperidine ring. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, imparting significant influence on their biological activity. A thorough understanding of the spectroscopic properties of substituted piperidines like this compound is paramount for structural elucidation, purity assessment, and quality control in synthetic and medicinal chemistry. This guide presents a detailed interpretation of the predicted spectroscopic data for this compound, supported by experimental data from analogous structures, and provides robust protocols for data acquisition.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecular framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine ring and the allyloxy side chain. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms, as well as the anisotropic effects of the double bond.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 (NH) | 1.5 - 2.5 | broad singlet | - |

| H-2ax, H-6ax | 2.9 - 3.1 | multiplet | |

| H-2eq, H-6eq | 2.4 - 2.6 | multiplet | |

| H-3 | 3.4 - 3.6 | multiplet | |

| H-4ax, H-5ax | 1.3 - 1.5 | multiplet | |

| H-4eq, H-5eq | 1.6 - 1.8 | multiplet | |

| H-1' (OCH₂) | 3.9 - 4.1 | doublet | ~5.5 |

| H-2' (=CH) | 5.8 - 6.0 | multiplet | |

| H-3'a (=CH₂) | 5.1 - 5.2 | doublet of triplets | ~10.5, ~1.5 |

| H-3'b (=CH₂) | 5.2 - 5.3 | doublet of triplets | ~17.5, ~1.5 |

Note: Predicted chemical shifts are based on the analysis of related structures such as 3-hydroxypiperidine and allyl ethyl ether. Actual values may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | 45 - 50 |

| C-3 | 75 - 80 |

| C-4, C-5 | 20 - 30 |

| C-1' (OCH₂) | 70 - 75 |

| C-2' (=CH) | 130 - 135 |

| C-3' (=CH₂) | 115 - 120 |

Note: The predicted chemical shifts are derived from the known spectra of piperidine and allyl ether derivatives.[1][2] The resonance for C-3 is significantly downfield due to the direct attachment of the electronegative oxygen atom.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The choice of solvent and instrument parameters are critical.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[3] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

-

Instrument Setup:

-

Use a spectrometer operating at a ¹H frequency of 400 MHz or higher for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon, which simplifies the spectrum.[2]

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[2]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-O bonds.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3300 - 3500 | N-H | Stretch | Medium, broad |

| 3080 - 3010 | =C-H | Stretch | Medium |

| 2850 - 3000 | C-H (sp³) | Stretch | Strong |

| 1640 - 1650 | C=C | Stretch | Medium |

| 1050 - 1150 | C-O-C | Stretch | Strong |

Note: The N-H stretching frequency can be influenced by hydrogen bonding. The C-H stretches above 3000 cm⁻¹ are characteristic of the sp² hybridized carbons of the allyl group, while those below 3000 cm⁻¹ are from the sp³ hybridized carbons of the piperidine ring and the allyloxy methylene group.[4] The strong C-O-C stretch is a key indicator of the ether linkage.

Experimental Protocol for IR Data Acquisition

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) method is often the most convenient and efficient for obtaining an IR spectrum.

Step-by-Step Protocol (ATR Method):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecular structure.

Predicted Mass Spectrum and Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will likely be dominated by cleavage of the ether linkage and fragmentation of the piperidine ring.

Molecular Formula: C₈H₁₅NO Molecular Weight: 141.21 g/mol

Predicted Key Fragments:

-

m/z = 141: Molecular ion (M⁺).

-

m/z = 100: Loss of the allyl group (•CH₂CH=CH₂).

-

m/z = 84: Fragmentation of the piperidine ring.

-

m/z = 57: Allyl cation ([CH₂CH=CH₂]⁺).

-

m/z = 41: Allyl radical cation.

The fragmentation of ethers often involves cleavage of the C-O bond, leading to the formation of stable carbocations. For this compound, the cleavage can occur on either side of the ether oxygen.

Experimental Protocol for MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of a relatively volatile compound like this compound.

Step-by-Step Protocol (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

GC Method:

-

Injector: Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) to ensure good separation.

-

-

MS Method:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 35-300).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Propose a fragmentation mechanism consistent with the observed spectrum.

-

IV. Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features and employing the robust experimental protocols outlined, researchers can confidently identify and characterize this compound. The provided interpretations, based on fundamental spectroscopic principles and data from analogous structures, serve as a valuable resource for scientists and professionals engaged in the synthesis and analysis of piperidine-based molecules.

References

-

NIST. 3-Allyloxy-1,2 propanediol. [Link]

-

NIST. Piperidine. [Link]

-

ATB. Piperidine | C5H11N | MD Topology | NMR | X-Ray. [Link]

-

Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

Havenith, M., et al. (2014). IR-spectroscopic study of the allyl + NO reaction in helium nanodroplets. The Journal of Chemical Physics, 141(4), 044313. [Link]

-

HMDB. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

-

PubChem. Allyl ethyl ether. [Link]

-

ResearchGate. FT-IR spectra of piperine before (A) and after (B) its transformation to piperic acid. [Link]

-

PubChem. 3-Hydroxypiperidine. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

NIST. Piperidine IR Spectrum. [Link]

-

ResearchGate. 1 H-NMR spectra of allyl ethyl ether (AEE) monomer ( top) and... [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

- Google Patents.

-

Royal Society of Chemistry. Replacing piperidine in Solid Phase Peptide Synthesis... [Link]

-

PubChem. 3-[2-(Allyloxy)ethyl]piperidine hydrochloride. [Link]

-

PubChem. Piperidine. [Link]

-

PubChem. 1-Boc-3-hydroxypiperidine. [Link]

-

Chemistry LibreTexts. Characteristics of ¹³C NMR Spectroscopy. [Link]

-

NIST. 3-Allyloxy-1,2 propanediol. [Link]

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS... [Link]

-

University of California, Santa Cruz. Table of Characteristic IR Absorptions. [Link]

-

University of California, Santa Cruz. IR Tables. [Link]

-

YouTube. Proton NMR of Allyl Ether Groups. [Link]

-

PubChemLite. 3-(benzyloxy)piperidine (C12H17NO). [Link]

-

Academia.edu. Fourier Transform Infrared Spectroscopy Analysis of Allium sativum L. and Nymphaea lotus L. [Link]

-

OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. [Link]

-

NIST. Piperidine, 1-methyl-. [Link]

-

PubChem. Piperine. [Link]

-

ResearchGate. FT-IR spectrum of piperine. [Link]

-

Wikipedia. Piperidine. [Link]

Sources

A Technical Guide to 3-(Allyloxy)piperidine: A Versatile Scaffold for Modern Drug Discovery

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold present in hundreds of approved pharmaceuticals.[1][2] Its conformational rigidity, basic nitrogen center, and three-dimensional character provide an ideal framework for engaging with biological targets.[3][4] This guide delves into the untapped potential of a specific, functionalized derivative: 3-(Allyloxy)piperidine . While its direct applications are not yet extensively documented, a systematic analysis of its constituent parts—the piperidine core, the 3-oxy linkage, and the reactive allyl group—reveals a wealth of therapeutic possibilities. We present a hypothesis-driven exploration of its potential in oncology, infectious diseases, and CNS disorders, supported by detailed, actionable experimental protocols for its synthesis, characterization, and biological evaluation. This document is intended for medicinal chemists, pharmacologists, and drug development scientists seeking to expand their chemical toolbox with novel, high-potential scaffolds.

The Piperidine Scaffold: A Foundation of Druggability

The six-membered nitrogenous heterocycle, piperidine, is a recurring motif in both natural products and synthetic pharmaceuticals.[1][5] Its prevalence is not coincidental but is rooted in a unique combination of physicochemical properties that enhance "druggability":

-

Physicochemical Modulation: The basic nitrogen (typical pKa ~8-11) is often protonated at physiological pH, enhancing aqueous solubility and providing a key interaction point for hydrogen bonding.[4]

-

Pharmacokinetic Enhancement: The piperidine scaffold is generally metabolically stable and can improve a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, facilitating transport across biological membranes while often reducing toxicity.[3]

-

Structural Versatility: Its non-planar, chair-like conformation allows for precise three-dimensional positioning of substituents, enabling access to protein-ligand interactions that are inaccessible to flat, aromatic rings.[1]

Derivatives of 3-hydroxypiperidine, the direct precursor to our topic molecule, are crucial intermediates in the synthesis of major drugs, including the anticancer agent Imatinib and the beta-blocker Carvedilol, underscoring the strategic importance of functionalization at the 3-position.[6][7]

Deconstructing this compound: A Triad of Functionality

The therapeutic potential of this compound can be best understood by dissecting its three primary structural components. Each component contributes unique features that can be rationally exploited in drug design.

Caption: Logical breakdown of this compound's key functional components.

-

The Piperidine Core: As discussed, this provides the foundational scaffold, conferring favorable pharmacokinetic properties and a robust 3D geometry.[3]

-

The 3-Oxy Linkage: The ether oxygen at the 3-position serves as a hydrogen bond acceptor, a critical feature for molecular recognition at a target binding site. This linkage also provides a stable, flexible spacer between the core and the terminal group, allowing the allyl moiety to adopt various orientations.

-

The Terminal Allyl Group: This is the most chemically distinctive feature. The allyl group is a versatile functional handle that introduces several strategic advantages:

-

Modulation of Lipophilicity: It increases the lipophilicity compared to its 3-hydroxy precursor, which can enhance membrane permeability and influence oral bioavailability.

-

Source of Bioactivity: Allyl-containing organosulfur compounds, such as allicin from garlic, are known to possess a wide range of biological activities, including antimicrobial, antiviral, antioxidant, and anti-inflammatory properties.[8][9][10] This suggests the allyl group itself may contribute directly to the pharmacological profile.

-

Potential for Covalent Targeting: The terminal double bond of the allyl group can act as a mild electrophile, or "warhead," capable of forming a covalent bond with nucleophilic residues (e.g., cysteine, lysine) on a protein target. This strategy of targeted covalent inhibition is a powerful tool for achieving high potency and prolonged duration of action.

-

Proposed Therapeutic Applications & Rationale

Based on the structural analysis, we propose the exploration of this compound derivatives in the following high-impact therapeutic areas.

Oncology: Targeted Covalent Inhibition

Many successful cancer drugs contain a piperidine ring.[2][11] The presence of the allyl group in this compound provides a compelling rationale for its use as a scaffold for targeted covalent inhibitors. Kinases, a major class of oncology targets, often have a cysteine residue near the ATP binding site. A molecule based on this scaffold could first bind reversibly and then, with the correct orientation, the allyl "warhead" could form an irreversible bond with the cysteine, permanently deactivating the enzyme.

Hypothesis: this compound can serve as a core for designing covalent inhibitors of oncogenic kinases (e.g., BTK, EGFR, KRAS G12C).

Infectious Diseases: A Dual-Action Approach

The O-alkylation of hydroxypiperidines has been shown to produce compounds with selective antibacterial and immunosuppressant activities.[12][13] Furthermore, allyl-containing compounds exhibit potent, broad-spectrum antimicrobial and antiviral effects.[9][10][14] A molecule containing both moieties could therefore function via a dual-action mechanism: the piperidine core could disrupt bacterial cell wall synthesis or other key processes, while the allyl group could interfere with microbial enzymes through radical scavenging or thiol interactions.[15]

Hypothesis: this compound is a promising lead scaffold for developing novel antibacterial and antiviral agents, potentially with reduced susceptibility to existing resistance mechanisms.

Central Nervous System (CNS) Disorders

The piperidine scaffold is a privileged structure for CNS-acting drugs due to its ability to confer properties suitable for crossing the blood-brain barrier.[3] The increased lipophilicity from the allyl group could further enhance CNS penetration. The 3-substituted piperidine motif is found in drugs targeting a range of CNS receptors.[16][17]

Hypothesis: Libraries based on the this compound scaffold could yield novel modulators of CNS targets such as serotonin receptors, dopamine transporters, or NMDA receptors for the treatment of depression, anxiety, or neurodegenerative diseases.

Experimental Workflows & Protocols

To translate these hypotheses into actionable research, we provide the following validated protocols and workflows.

Synthesis and Characterization

The synthesis of this compound is readily achievable from commercially available starting materials via a standard Williamson ether synthesis. The N-Boc protected intermediate is recommended to avoid N-alkylation side reactions and facilitate purification.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]

- 8. Biological properties and therapeutic applications of garlic and its components - Food & Function (RSC Publishing) DOI:10.1039/D1FO03180E [pubs.rsc.org]

- 9. Chemical and biological properties of bio-active compounds from garlic (Allium sativum) [pharmacia.pensoft.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Therapeutic Uses and Pharmacological Properties of Garlic, Shallot, and Their Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

3-(Allyloxy)piperidine: A Versatile Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Drug Discovery Professionals

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1] Its inherent three-dimensionality and synthetic tractability have cemented its role in the development of drugs targeting a wide spectrum of diseases. This guide delves into the potential of a specific, yet underexplored derivative: 3-(allyloxy)piperidine . By dissecting its synthetic accessibility, physicochemical properties, and plausible biological applications based on analogous structures, we present a forward-looking perspective on its utility as a novel scaffold for drug discovery.

The Strategic Advantage of the this compound Core

The unique combination of the piperidine ring and the 3-allyloxy substituent offers several strategic advantages for medicinal chemists. The piperidine moiety provides a robust, saturated heterocyclic core that can be functionalized to orient substituents in precise three-dimensional space, which is critical for optimizing interactions with biological targets. The 3-hydroxy precursor allows for the introduction of a diverse range of substituents via O-alkylation, with the allyl group being a particularly interesting choice.

The allyloxy group introduces a reactive handle for further chemical modifications through well-established chemistries such as hydroformylation, oxidation, or metathesis. This "latent reactivity" allows for the late-stage diversification of lead compounds, a valuable strategy in optimizing drug candidates. Furthermore, the ether linkage is generally more metabolically stable than an ester, potentially leading to improved pharmacokinetic profiles.

Synthetic Accessibility: A Gateway to Exploration

The practical utility of any chemical scaffold is intrinsically linked to its synthetic accessibility. Fortunately, this compound can be readily prepared from commercially available starting materials through a straightforward and scalable synthetic sequence. The key precursor is 3-hydroxypiperidine, which can be synthesized via several established methods.

Synthesis of the 3-Hydroxypiperidine Precursor

Two primary routes to 3-hydroxypiperidine are commonly employed:

-

Reduction of 3-Piperidone: This method involves the reduction of the ketone functionality of 3-piperidone using reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation.[2]

-

Hydrogenation of 3-Hydroxypyridine: Catalytic hydrogenation of 3-hydroxypyridine offers a direct route to the saturated piperidine ring.[3][4]

For subsequent selective modification, the nitrogen of 3-hydroxypiperidine is typically protected, most commonly with a tert-butoxycarbonyl (Boc) group, to yield N-Boc-3-hydroxypiperidine. This protection prevents undesired N-alkylation in the subsequent step. The synthesis of (S)-N-Boc-3-hydroxypiperidine, a key chiral intermediate for many drugs, has been optimized using both chemical and biocatalytic methods.[5][6][7]

Introduction of the Allyl Group: O-Alkylation

With the protected 3-hydroxypiperidine in hand, the allyl group is introduced via a standard Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH), followed by reaction with an allyl halide (e.g., allyl bromide).

Experimental Protocol: Synthesis of N-Boc-3-(allyloxy)piperidine

-

Dissolution: Dissolve N-Boc-3-hydroxypiperidine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Cool the solution in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Alkylation: Cool the reaction mixture back to 0°C and add allyl bromide dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Extraction: Carefully quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties and Drug-Likeness

The this compound scaffold possesses physicochemical properties that are highly amenable to drug design. The piperidine ring imparts a degree of conformational flexibility, allowing the molecule to adopt various shapes to fit into a binding pocket. The introduction of the allyloxy group at the 3-position is expected to increase the lipophilicity compared to the parent 3-hydroxypiperidine, which can be advantageous for cell permeability.

| Property | 3-Hydroxypiperidine | This compound (Predicted) |

| Molecular Weight | 101.15 g/mol | 141.21 g/mol |

| LogP (Predicted) | -0.5 to 0.0 | 0.5 to 1.0 |

| Hydrogen Bond Donors | 2 | 1 |

| Hydrogen Bond Acceptors | 2 | 2 |

Note: Predicted values are estimations and may vary based on the prediction software used.

Potential Biological Applications: An Extrapolation from Analogs

While specific biological data for this compound is not extensively reported, the vast body of literature on substituted piperidines allows for informed predictions of its potential therapeutic applications. The 3-substitution pattern is a common feature in many biologically active molecules.[8]

Anticancer Activity

Piperidine derivatives are well-represented among anticancer agents.[1] The cytotoxic activity of 3-alkylpyridine analogs has been shown to be dependent on the length of the alkyl chain.[9] The allyloxy group in this compound could be explored for its potential to modulate the activity of kinases or other cancer-related targets.

Central Nervous System (CNS) Disorders

The piperidine scaffold is a key component of many CNS-active drugs, including analgesics and antipsychotics.[8] The ability of the this compound core to present substituents in a defined three-dimensional arrangement makes it an attractive starting point for the design of ligands for CNS receptors and transporters.

Antimicrobial and Antiviral Properties

Piperidine derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[1][10] The lipophilicity and conformational flexibility of the this compound scaffold could be leveraged to design novel agents that disrupt microbial membranes or inhibit viral entry and replication.

Structure-Activity Relationship (SAR) and Future Directions

The this compound scaffold offers multiple points for diversification to explore structure-activity relationships.

Caption: Key diversification points for SAR studies on the this compound scaffold.

Future research should focus on the systematic exploration of these diversification points. The synthesis of a library of analogs with variations at the piperidine nitrogen, modifications of the allyl group, and further substitution on the piperidine ring will be crucial in identifying promising lead compounds for various therapeutic targets.

Getting Started: Initial Pharmacological Screening

For researchers interested in exploring the potential of the this compound scaffold, a panel of initial in vitro assays can provide valuable insights into its biological activity profile.

Experimental Workflow: Preliminary Pharmacological Screening

Caption: A general workflow for the initial biological evaluation of this compound derivatives.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Its straightforward synthesis, favorable physicochemical properties, and the potential for diverse biological activities make it an attractive starting point for the development of novel therapeutics. This guide provides a foundational understanding and a strategic framework for researchers to embark on the exploration of this versatile chemical entity. The insights gleaned from closely related piperidine derivatives strongly suggest that the this compound core has the potential to yield the next generation of innovative medicines.

References

- Jadhav, S. B., et al. (2013). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 5(5), 134-140.

- Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

- Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. (2021).

- Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. (2016). Applied Biochemistry and Biotechnology, 180(8), 1515-1528.

- Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. (2018). Chemical Biology & Drug Design, 91(4), 841-849.

- Moodley, K., et al. (2015).

- Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 18(1), 81-93.

- Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11.

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022). Journal of Medicinal Chemistry, 65(1), 469-487.

- Structure–activity relationship of piperidine derivatives with anticancer activity. (2023).

- Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. (2007). Journal of Medicinal Chemistry, 50(25), 6452-6465.

- Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. (2007). Journal of Medicinal Chemistry, 50(12), 2732-2744.

- Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. (2004). Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798.

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry, 14(8), 1544-1554.

- Google Patents. (2017). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.

- de Fatima, A., et al. (2014). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Marine Drugs, 12(10), 5271-5287.

- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8049-8056.

- Naicker, T., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 10(4), 43-50.

-

Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

- Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2017). Molecules, 22(3), 448.

- Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. (2018). Marine Drugs, 16(5), 149.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 3. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. mdpi.com [mdpi.com]

- 7. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity of the Allyl Group in 3-(Allyloxy)piperidine: Synthetic Strategies and Mechanistic Insights

Abstract

The 3-(allyloxy)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a wide array of biologically active molecules and pharmaceutical agents.[1][2] The piperidine ring provides a three-dimensional framework that can be tailored for optimal target engagement, while the allyloxy group serves as a versatile synthetic handle for molecular elaboration, diversification, and use as a robust protecting group.[3][4] This guide provides an in-depth exploration of the chemical reactivity inherent to the allyl group within this specific heterocyclic context. We will dissect key transformations, including palladium-catalyzed cross-coupling and allylation reactions, olefin metathesis, isomerization, and oxidative functionalization. For drug development professionals and synthetic chemists, understanding the nuances of these reactions—including the influence of the piperidine nitrogen—is paramount for efficient route design and the successful synthesis of complex molecular targets.

Introduction: The Strategic Importance of the Allyl Group

The allyl group (–CH₂–CH=CH₂) is far more than a simple alkene. Its position adjacent to an oxygen atom and a stereogenic center in this compound imparts unique reactivity. The C-H bonds on the methylene group adjacent to the double bond are weakened, making them susceptible to abstraction, while the π-system readily coordinates to transition metals.[5] This heightened reactivity allows for a diverse suite of chemical transformations that are often high-yielding and chemoselective.[6]

A critical consideration in all reactions involving this compound is the dual role of the piperidine nitrogen. As a Lewis base, it can coordinate to and potentially inhibit transition metal catalysts. As a nucleophile, it can participate in undesired side reactions.[7] Therefore, the nitrogen is typically protected, most commonly as a tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz) derivative, to ensure predictable and efficient reactivity of the allyl group. This guide will assume the use of an N-protected piperidine unless otherwise specified.

Palladium-Catalyzed Transformations: The Cornerstone of Allyl Chemistry

Palladium catalysis is arguably the most powerful tool for functionalizing the allyl group. These reactions almost universally proceed through a common intermediate: the η³-π-allylpalladium complex, formed via oxidative addition of a Pd(0) species to the allylic C-O bond.[8][9]

Tsuji-Trost Allylic Alkylation

The Tsuji-Trost reaction enables the formation of C-C, C-N, and C-O bonds by reacting the π-allylpalladium intermediate with a suitable nucleophile.[9][10] For the this compound system, this typically involves an intermolecular reaction where the allyloxy group acts as a leaving group.

Mechanistic Rationale: The choice of ligand is critical for controlling reactivity. The Pd(0) catalyst, often generated in situ, coordinates to the alkene. Subsequent oxidative addition expels the piperidin-3-ol moiety to form the cationic π-allylpalladium(II) complex.[9] Soft nucleophiles (pKa < 25), such as stabilized enolates (e.g., from malonates), attack a terminal carbon of the allyl system directly.[9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. technologynetworks.com [technologynetworks.com]

- 4. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allyl group - Wikipedia [en.wikipedia.org]

- 6. Effect of allylic groups on S(N)2 reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biosynce.com [biosynce.com]

- 8. scispace.com [scispace.com]

- 9. Tsuji-Trost Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Stereochemistry of "3-(Allyloxy)piperidine" and its derivatives

An In-Depth Technical Guide to the Stereochemistry of 3-Oxy-Substituted Piperidines: A Focus on 3-(Allyloxy)piperidine and its Synthetic Precursors

Abstract

The chiral piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceutical agents.[1] Among these, 3-oxy-substituted piperidines are particularly valuable chiral building blocks, where the stereochemistry at the C3 position profoundly influences biological activity, selectivity, and pharmacokinetic profiles.[2] This technical guide provides a comprehensive overview of the stereochemical landscape of this compound and its pivotal precursor, 3-hydroxypiperidine. We delve into the primary strategies for establishing and controlling the C3 stereocenter, including asymmetric synthesis and classical resolution. Furthermore, we explore the stereochemical considerations of subsequent derivatizations and detail the critical analytical methodologies for stereochemical characterization. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of the synthesis, analysis, and application of these important chiral intermediates.

Part 1: The Strategic Importance of Stereochemistry in Piperidine-Based Drug Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical parameter in drug design.[3] Biological systems, composed of chiral entities like proteins and enzymes, are inherently stereoselective. Consequently, enantiomers of a chiral drug can exhibit vastly different pharmacodynamic and pharmacokinetic properties.[4] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects.[3][5] The tragic case of thalidomide serves as a stark reminder of the critical need to control stereochemistry in pharmaceuticals.[3]

The piperidine ring is one of the most ubiquitous N-heterocycles in approved drugs and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial vectors make it an ideal scaffold for interacting with biological targets. Introducing a stereocenter, such as at the C3 position, transforms this common scaffold into a powerful tool for exploring the 3D chemical space required for optimal target binding and activity.[2][6] The (S)-enantiomer of N-Boc-3-hydroxypiperidine, a direct precursor to this compound, is a key intermediate in the synthesis of numerous pharmaceuticals, including the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[7][8] Therefore, robust and scalable methods for accessing enantiomerically pure 3-substituted piperidines are of paramount importance to the pharmaceutical industry.[9]

Part 2: Synthesis and Control of the C3-Stereocenter in Piperidine Scaffolds

The primary challenge lies in the efficient and selective synthesis of a single enantiomer of the target molecule. The two dominant strategies to achieve this are asymmetric synthesis, which creates the desired stereocenter selectively, and chiral resolution, which separates a racemic mixture of enantiomers.

Asymmetric Synthesis: Biocatalytic Reduction of N-Boc-3-piperidone

Asymmetric synthesis is often the more elegant and economically favorable approach, as it avoids the loss of 50% of the material inherent in classical resolutions. For the synthesis of chiral 3-hydroxypiperidine, the enantioselective reduction of the prochiral ketone, N-Boc-3-piperidone, is a field-proven strategy.[10] While chemical methods exist, biocatalysis using ketoreductase (KRED) enzymes has emerged as a superior method due to its exceptional enantioselectivity (>99% ee), mild operating conditions, and environmentally friendly nature.[7][11]

Causality Behind Experimental Choices:

-

Enzyme Selection: KREDs are chosen for their inherent ability to distinguish between the two faces of the carbonyl group, delivering a hydride selectively to produce one enantiomer. Screening a panel of KREDs is a standard first step to identify the enzyme with the highest activity and selectivity for the specific substrate.[10]

-

Cofactor Recycling: KREDs require a hydride source, typically from nicotinamide adenine dinucleotide phosphate (NADPH) or NADH. As these cofactors are expensive, an in situ recycling system is essential for process viability. A common and effective system pairs the KRED with a glucose dehydrogenase (GDH), which oxidizes inexpensive glucose to regenerate the required NADPH/NADH.[7][12]

-

Protecting Group: The nitrogen of the piperidine ring is protected, most commonly with a tert-butyloxycarbonyl (Boc) group. This prevents side reactions and improves the substrate's solubility in organic solvents, making it more amenable to both enzymatic and chemical transformations.

Sources

- 1. mdpi.com [mdpi.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 4. Importance of Stereochemistry in Drug Design.pptx [slideshare.net]

- 5. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemicalpapers.com [chemicalpapers.com]

- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

"3-(Allyloxy)piperidine" stability and degradation pathways

An In-depth Technical Guide to the Stability and Degradation Pathways of 3-(Allyloxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound incorporating both a piperidine ring and an allylic ether functional group. As with any molecule intended for pharmaceutical development, a thorough understanding of its chemical stability is paramount to ensuring safety, efficacy, and a viable shelf-life. This technical guide provides a comprehensive analysis of the potential stability challenges and degradation pathways of this compound. We will delve into the inherent chemical liabilities of the molecule, propose detailed degradation mechanisms under various stress conditions, and present a robust experimental framework for conducting forced degradation studies in line with regulatory expectations. This document is intended to serve as a foundational resource for researchers and drug development professionals working with this and structurally related molecules.

Introduction: The Chemical Landscape of this compound

The structure of this compound presents a unique combination of a saturated secondary amine within a six-membered ring and a reactive allylic ether. The piperidine moiety is a common scaffold in a vast number of pharmaceuticals, valued for its ability to impart desirable physicochemical properties such as aqueous solubility and basicity, which can be crucial for interacting with biological targets.[1][2] The allyloxy group, while synthetically versatile, introduces potential sites of instability.

A comprehensive understanding of a molecule's degradation profile is not merely a regulatory requirement but a cornerstone of rational drug development.[3][4] Forced degradation studies, or stress testing, are essential to:

-

Identify likely degradation products.[6]

-

Develop and validate stability-indicating analytical methods.[5]

-

Inform formulation development, packaging, and storage conditions.[7][8]

This guide will systematically explore the stability of this compound by dissecting the reactivity of its constituent functional groups and proposing a strategy to experimentally verify its degradation profile.

Intrinsic Chemical Liabilities and Postulated Degradation Pathways

The stability of this compound is governed by the chemical properties of the piperidine ring and the allyloxy side chain.

The Piperidine Ring: A Locus of Basicity and Oxidation

The piperidine ring, while generally stable, is susceptible to several modes of degradation:

-

Oxidation: The secondary amine is a primary target for oxidation. Atmospheric oxygen or residual oxidizing agents can lead to the formation of a stable N-oxide . More aggressive oxidation can result in ring-opening to form amino aldehydes or amino acids.[9][10][11] Studies on the atmospheric degradation of piperidine have shown that H-abstraction can occur at the N-H bond and at adjacent C-H bonds, leading to a variety of oxidation products.[10][11]

-

Thermal Degradation: At elevated temperatures, the piperidine ring can undergo cleavage of its carbon-nitrogen bonds, potentially leading to the formation of smaller amine and alkene fragments.[12]

-

Photodegradation: Exposure to UV light can initiate radical-mediated degradation pathways.[9]

The Allyl Ether Group: A Site of Reactivity

The allyl ether functionality introduces additional degradation routes:

-

Hydrolysis: While ethers are generally stable to hydrolysis, the allylic position can facilitate cleavage under acidic conditions. Protonation of the ether oxygen followed by nucleophilic attack by water could lead to the formation of 3-hydroxypiperidine and allyl alcohol .

-

Oxidative Cleavage: The double bond of the allyl group is susceptible to oxidation. Strong oxidizing agents can cleave the double bond, leading to the formation of a glycol intermediate, which can be further oxidized to an aldehyde and ultimately a carboxylic acid .

-

Isomerization: Under certain conditions, such as the presence of transition metal catalysts, the allyl ether can isomerize to the more labile prop-1-enyl ether, which is readily hydrolyzed to 3-hydroxypiperidine and propionaldehyde .[13]

-